

A Comparative Analysis of the Explosive Properties of Trinitroaniline (TNA) and Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trinitroaniline*

Cat. No.: *B13749157*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the explosive properties of 2,4,6-Trinitroaniline (TNA), also known as Picramide, and 2,4,6-Trinitrotoluene (TNT). The following analysis is supported by experimental data to offer a comprehensive understanding of their relative performance and sensitivity.

Data Presentation: A Side-by-Side Comparison

The explosive properties of TNA and TNT are summarized in the table below for easy comparison. These parameters are crucial in determining the suitability of an explosive for various applications, balancing performance with safety.

Property	2,4,6-Trinitroaniline (TNA)	2,4,6-Trinitrotoluene (TNT)
Chemical Formula	C ₆ H ₄ N ₄ O ₆	C ₇ H ₅ N ₃ O ₆
Molar Mass	228.12 g/mol	227.13 g/mol
Density	1.72 - 1.8 g/cm ³ [1]	1.654 g/cm ³
Detonation Velocity	7,300 m/s [1]	6,900 m/s [2]
Detonation Pressure	~244 kbar (Predicted) [2] [3]	190 - 210 kbar
Heat of Explosion	Trauzl Value: 311 cm ³ [4]	4,184 kJ/kg
Impact Sensitivity	141 cm (ERL Type 12) [2]	15 J (BAM Fallhammer)
Friction Sensitivity	Unknown	353 N (BAM Friction) [2]

Experimental Protocols

The data presented in this guide are based on standardized experimental methodologies. Below are detailed descriptions of the key experiments cited.

Determination of Detonation Velocity

The velocity at which a detonation wave propagates through an explosive is a primary measure of its performance. A common method for its determination is the electrical probe method.

- **Sample Preparation:** The explosive material is pressed into a cylindrical charge of a specific diameter and density.
- **Probe Insertion:** Ionization probes or fiber optic pins are inserted into the charge at precisely measured intervals along its length.
- **Initiation:** The explosive charge is initiated at one end using a standard detonator.
- **Data Acquisition:** As the detonation front passes each probe, it generates an electrical signal. These signals are recorded by a high-speed oscilloscope.
- **Calculation:** The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval for the detonation wave to travel between them.

Determination of Detonation Pressure

Detonation pressure is the pressure of the shock wave produced by the detonation and is a measure of the explosive's brisance or shattering power.

- **Methodology:** One common technique involves the use of in-situ pressure gauges (such as manganin gauges) embedded within the explosive or at the interface with a material of known properties (like PMMA).
- **Procedure:** As the detonation wave impacts the gauge, it produces a change in electrical resistance that is proportional to the pressure. This change is recorded on a high-speed data acquisition system.
- **Calculation:** The recorded resistance change is converted to pressure using pre-established calibration curves for the specific gauge material.

Trauzl Lead Block Test (for Explosive Strength/Heat of Explosion)

The Trauzl test is a method used to measure the relative strength of an explosive, which correlates with its heat of explosion.

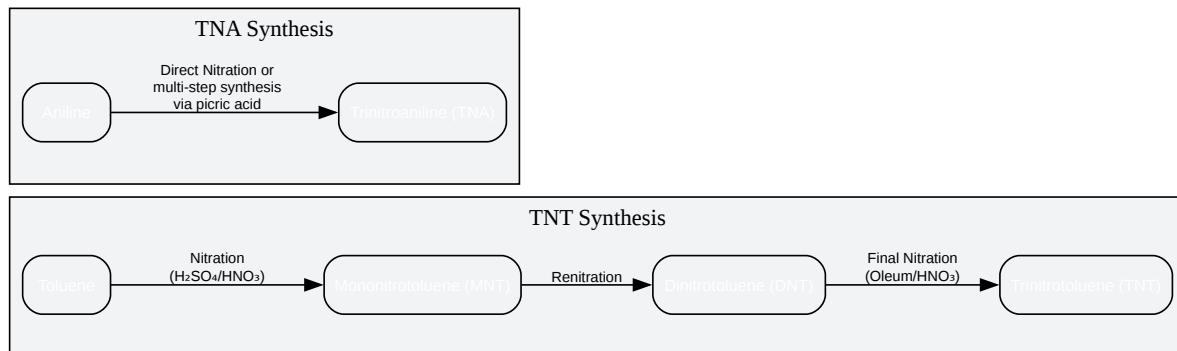
- **Apparatus:** A standardized cylindrical lead block with a central cavity of specific dimensions.
- **Procedure:** A 10-gram sample of the explosive is placed in the cavity, and the remaining space is filled with sand. The explosive is then detonated.
- **Measurement:** The detonation causes the cavity in the lead block to expand. The volume of this enlarged cavity is measured by filling it with water and measuring the water's volume.
- **Result:** The increase in the cavity's volume, expressed in cubic centimeters, is known as the Trauzl number. A larger Trauzl number indicates a more powerful explosive. For TNT, the Trauzl value is approximately 300 cm^3 , while for TNA it is 311 cm^3 , suggesting TNA has a slightly higher strength.^[4]

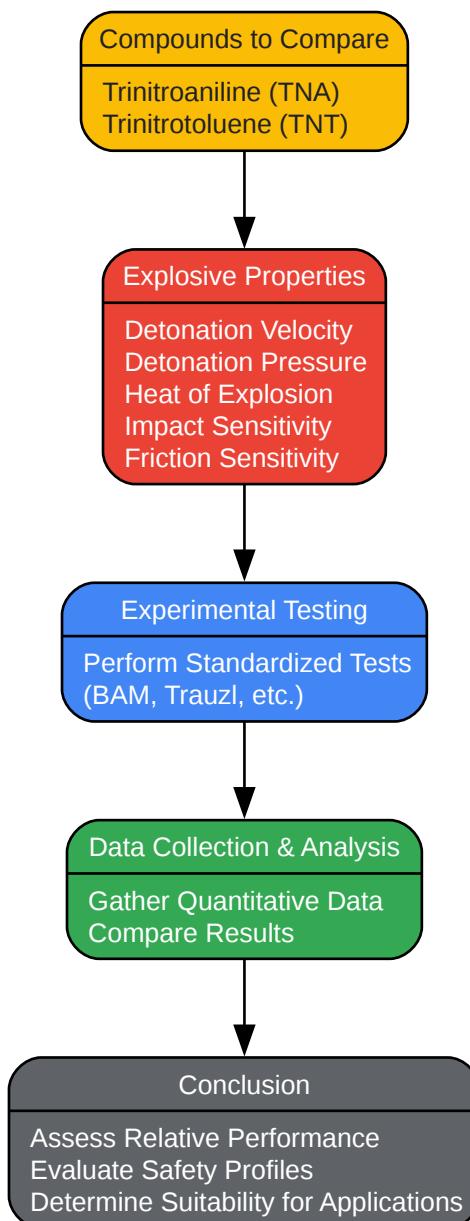
BAM Fallhammer Test (for Impact Sensitivity)

This test determines the sensitivity of an explosive to impact.

- Apparatus: A device that allows a standard weight to be dropped from a specified height onto a sample of the explosive.
- Procedure: A small, measured amount of the explosive is placed on the anvil of the apparatus. A specified weight is dropped from varying heights onto the sample.
- Observation: The result is recorded as either an explosion or a non-explosion for each drop. The test is repeated multiple times at different drop heights.
- Result: The impact sensitivity is typically reported as the energy in Joules (J) at which there is a 50% probability of causing an explosion (the H₅₀ value). A lower value indicates greater sensitivity.

BAM Friction Test (for Friction Sensitivity)


This test measures the sensitivity of an explosive to frictional stimuli.


- Apparatus: A device that subjects a small sample of the explosive to friction between two surfaces under a controlled load. It typically consists of a fixed porcelain pin and a moving porcelain plate.
- Procedure: A small amount of the explosive is placed on the porcelain plate. A weighted porcelain pin is brought into contact with the sample. The plate is then moved back and forth, subjecting the sample to friction.
- Observation: The test is performed with different loads on the pin, and the occurrence of any reaction (e.g., crackling, smoke, or explosion) is noted.
- Result: The friction sensitivity is reported as the load in Newtons (N) at which a reaction occurs. A lower value indicates greater sensitivity to friction.

Visualizations

Synthesis Pathways of TNA and TNT

The following diagram illustrates the chemical synthesis routes for **Trinitroaniline** and **Trinitrotoluene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trinitroaniline - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the Explosive Properties of Trinitroaniline (TNA) and Trinitrotoluene (TNT)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13749157#comparative-analysis-of-trinitroaniline-and-tnt-explosive-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com